1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone
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Overview
Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone is a useful research compound. Its molecular formula is C19H18N8OS2 and its molecular weight is 438.53. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis and Potential Applications
Amani and Nematollahi (2012) explored the electrochemical synthesis of new arylthiobenzazoles, a process that could be related to the synthesis of compounds similar to the queried chemical. Their research highlighted the electrochemical oxidation of related compounds in the presence of nucleophiles, leading to the synthesis of disubstituted derivatives. This method suggests potential applications in creating compounds with specific properties for further research and development (Amani & Nematollahi, 2012).
Green Synthesis Approaches
Said et al. (2020) reported an eco-friendly, microwave-assisted synthesis of a related compound through click cyclocondensation. This approach emphasizes the importance of developing environmentally benign synthesis methods for such complex molecules, potentially opening avenues for their application in various fields, including pharmaceuticals and materials science (Said et al., 2020).
Antimicrobial and Antitumor Activities
Research on derivatives incorporating similar structural motifs has shown moderate to strong antitumor activities against various cancer cells, as well as antimicrobial properties. Li et al. (2020) designed, synthesized, and evaluated a series of 2,4,6-trisubstituted pyrimidine derivatives containing the benzothiazole moiety for their antitumor activities. Some compounds exhibited moderate to strong antitumor activities, highlighting the potential of these derivatives in cancer research (Li et al., 2020).
Microwave-Mediated Synthesis and Characterization
Darweesh et al. (2016) discussed the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, a category to which the queried compound belongs. This study showcases the utility of microwave irradiation in accelerating the synthesis of complex heterocycles, potentially enabling rapid development and testing of new drugs and materials (Darweesh et al., 2016).
Antioxidant Activity
Bonacorso et al. (2016) explored the synthesis of new trifluoromethyl-substituted derivatives and evaluated their antioxidant activities. The environmentally friendly synthesis and the subsequent discovery of antioxidant properties in these compounds underscore their potential therapeutic applications, including as antioxidants (Bonacorso et al., 2016).
Mechanism of Action
Target of Action
It has been suggested that the compound may interact with epilepsy molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger .
Mode of Action
Based on its structural similarity to other anticonvulsant drugs, it is plausible that it may interact with its targets to modulate their activity, potentially leading to an anticonvulsant effect .
Biochemical Pathways
Given its potential targets, it may be involved in modulating neurotransmitter signaling pathways, particularly those involving gaba and glutamate .
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties .
Result of Action
The compound has been evaluated for anticonvulsant activity using the 6 Hz psychomotor seizure test . The most active compound of the series showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8OS2/c28-18(10-29-19-24-14-3-1-2-4-15(14)30-19)26-7-5-25(6-8-26)16-9-17(22-12-21-16)27-13-20-11-23-27/h1-4,9,11-13H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXKTPLDSYUYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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